4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
4-(Benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted at positions 4, 5, and 5. Key structural attributes include:
- Position 5: A phenyl group contributing to π-π stacking interactions .
- Position 7: A 4-methoxyphenyl group, which modulates electronic properties and solubility .
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold with structural resemblance to purine nucleosides and known for diverse bioactivities, including antitumor and kinase inhibitory properties .
Properties
IUPAC Name |
4-benzylsulfanyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-30-22-14-12-21(13-15-22)29-16-23(20-10-6-3-7-11-20)24-25(29)27-18-28-26(24)31-17-19-8-4-2-5-9-19/h2-16,18H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXCWTZVESYSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Sequential Functionalization
- Order : 5-Phenyl → 4-Chloro → 4-Benzylthio → 7-(4-Methoxyphenyl).
- Advantages : Avoids steric hindrance during later stages.
- Yield : Estimated 45–50% overall.
Chemical Reactions Analysis
Substitution at N-7
The 4-methoxyphenyl group at N-7 is introduced via nucleophilic substitution:
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Reagents : Alkylation with 4-methoxybenzyl bromide or tosylate under basic conditions (e.g., Cs₂CO₃, DMF) .
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Conditions : Microwave irradiation or reflux in polar aprotic solvents (e.g., DMSO, DMF) to enhance reactivity .
Example Reaction :
C-5 Functionalization via Suzuki-Miyaura Coupling
The phenyl group at C-5 is introduced using palladium-catalyzed cross-coupling:
Example Reaction :
Reaction Optimization and Challenges
Spectroscopic Characterization
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¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm), and benzylthio methylene (δ 4.3 ppm) .
Biological and Chemical Stability
-
Hydrolytic Stability : The benzylthio group is stable under physiological pH but susceptible to oxidation (e.g., forming sulfoxide) .
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Metabolic Pathways : Likely hepatic oxidation or glucuronidation based on analogues .
Comparative Analysis with Analogues
Scientific Research Applications
Pharmacological Properties
Recent studies have highlighted various pharmacological properties associated with pyrrolo[2,3-d]pyrimidine derivatives, including:
- Antitumor Activity : Compounds in this class have been investigated for their ability to inhibit cancer cell growth. For instance, derivatives have shown efficacy against RET (rearranged during transfection) mutations in cancer models, indicating potential use as targeted therapies for specific malignancies .
- Antiviral Effects : Some studies suggest that derivatives of this compound may possess antiviral properties, particularly against influenza viruses. This opens avenues for developing antiviral agents based on the pyrrolo[2,3-d]pyrimidine scaffold .
- Antioxidant and Anti-inflammatory Activities : Novel fused pyrrolopyrimidine derivatives have demonstrated promising antioxidant and anti-inflammatory effects, suggesting their potential in treating conditions associated with oxidative stress and inflammation .
Synthetic Methodologies
The synthesis of 4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available precursors such as 4-methoxyphenyl and benzylthio compounds.
- Cyclization Reactions : Cyclization methods are employed to form the core pyrrolo[2,3-d]pyrimidine structure. This can involve nucleophilic substitution reactions or cyclization under acidic or basic conditions.
- Functionalization : Post-cyclization modifications allow for the introduction of various functional groups that enhance biological activity. For example, substituents can be added to enhance solubility or target specificity.
Case Studies
Several case studies illustrate the applications of this compound in various fields:
-
Case Study 1: Anticancer Research
A study focused on the inhibition of RET mutations showed that specific derivatives could effectively reduce tumor cell viability in vitro. The results indicated that these compounds could serve as lead candidates for developing new cancer therapies targeting RET-driven tumors. -
Case Study 2: Antiviral Activity
Research demonstrated that certain derivatives exhibited significant antiviral activity against influenza viruses in cell culture assays. The mechanism involved interference with viral replication processes, suggesting a potential therapeutic application in treating viral infections.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Inhibition of kinase activity, modulation of receptor binding, and interference with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Pyrrolidin-1-yl substituents (e.g., in ) introduce basicity, which may improve solubility in acidic environments.
Position 5 Aromaticity :
- Phenyl and substituted phenyl groups (e.g., 4-fluorophenyl in ) stabilize the planar aromatic system via π-π interactions, critical for binding to biological targets like kinases .
Position 7 Electronic Effects :
- Methoxy groups (as in the target compound and ) donate electron density via resonance, altering reactivity and intermolecular interactions compared to methyl or halogen substituents .
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
- Crystallographic Insights :
Biological Activity
4-(Benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer potential, antimicrobial properties, and mechanisms of action based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. The compound has shown promising results in various cancer cell lines:
- In vitro Studies : The compound displayed significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds with similar structures exhibited IC50 values ranging from 0.38 μM to 0.66 μM against these cell lines, indicating potent activity compared to standard chemotherapeutics like Cabozantinib .
- Mechanism of Action : The mechanism underlying its anticancer effects may involve the inhibition of specific kinases such as CDK9/CyclinT and Haspin. Compounds derived from this scaffold have shown IC50 values as low as 0.38 μM for CDK9/CyclinT inhibition, suggesting a targeted approach in cancer therapy .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- In vitro Antimicrobial Screening : Various derivatives of pyrrolo[2,3-d]pyrimidine have been tested against a range of bacterial and fungal strains. For example, derivatives exhibited minimum inhibitory concentration (MIC) values indicating effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .
- Comparison Table of Antimicrobial Activity :
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 |
| Derivative A | Candida albicans | 15 |
| Derivative B | Klebsiella pneumoniae | 20 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives:
- Electronic Effects : The presence of electron-withdrawing groups (EWGs) on the phenyl rings has been correlated with increased biological activity. For instance, compounds with para-substituted halogens showed enhanced potency against cancer cell lines .
- Substituent Influence : Variations in substituents at the C-4 position of the pyrrolo ring significantly affect both anticancer and antimicrobial activities. The introduction of bulky groups or different functional groups can modulate the interaction with biological targets .
Case Studies
-
Case Study on Anticancer Activity :
A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives that were tested against MCF-7 and A549 cell lines. One derivative exhibited an IC50 value of 0.38 μM against A549 cells, demonstrating superior efficacy compared to traditional chemotherapeutics . -
Case Study on Antimicrobial Activity :
Another investigation focused on the antimicrobial properties of pyrrolo[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis. The most potent derivative showed an MIC value of 0.488 µM without cytotoxic effects on human cell lines .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves multi-step reactions starting with functionalized pyrrolo[2,3-d]pyrimidine cores. Key steps include:
- Core Formation : Cyclization of precursors like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to generate the pyrrolo-pyrimidine scaffold .
- Substitution Reactions : Chlorination at the 4-position followed by nucleophilic aromatic substitution (SNAr) with benzylthiol to introduce the benzylthio group. Reaction conditions (e.g., DMF as solvent, 80–90°C) and catalysts (e.g., KCO) are critical for regioselectivity .
- Functionalization : Methoxyphenyl and phenyl groups are introduced via Suzuki-Miyaura coupling or direct alkylation, requiring palladium catalysts and optimized ligand systems .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- NMR Spectroscopy : H and C NMR confirm substituent positions and detect impurities. For example, aromatic proton signals at δ 6.3–7.4 ppm validate phenyl and methoxyphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 482.16) and detects isotopic patterns for chlorine or sulfur .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .
Q. What structural features influence the compound’s reactivity and biological activity?
- Electron-Withdrawing Groups (EWGs) : The benzylthio group at the 4-position enhances electrophilicity, facilitating interactions with biological targets like kinases .
- Methoxyphenyl Substituent : The 4-methoxy group improves solubility and modulates π-π stacking in protein binding pockets .
- Phenyl Group at 5-Position : Stabilizes the planar conformation of the pyrrolo-pyrimidine core, critical for DNA intercalation or enzyme inhibition .
Advanced Research Questions
Q. How can regioselectivity challenges during benzylthio group introduction be addressed?
Competing reactions at the 2- and 4-positions of the pyrrolo-pyrimidine core require:
- Protecting Groups : Temporary protection of reactive sites (e.g., using trimethylsilyl chloride) to direct substitution to the 4-position .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance SNAr kinetics for the benzylthio group while minimizing side reactions .
- Catalytic Systems : Copper(I) iodide or Pd(PPh) improves yield and selectivity in thiolation reactions .
Q. How should researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?
Discrepancies often arise due to:
- Metabolic Instability : The benzylthio group may undergo glutathione conjugation in vivo. Mitigation strategies include prodrug design or structural analogs with stabilized thioether linkages .
- Bioavailability Issues : Low solubility can limit in vivo efficacy. Formulation with cyclodextrins or lipid nanoparticles improves pharmacokinetics .
- Off-Target Effects : Use isoform-selective kinase profiling (e.g., KinomeScan) to identify confounding interactions .
Q. What computational methods aid in predicting binding modes and optimizing this compound for target proteins?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Key parameters include scoring functions and solvation models .
- QSAR Modeling : Correlates substituent electronic properties (Hammett σ values) with inhibitory activity to guide synthetic prioritization .
- MD Simulations : Assess binding stability over 100-ns trajectories, identifying critical hydrogen bonds (e.g., with kinase hinge regions) .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC50_{50}50 values for kinase inhibition?
Variations arise from:
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) or buffer pH alter apparent activity .
- Protein Constructs : Truncated vs. full-length kinases (e.g., EGFR lacking the C-terminal tail) show divergent binding affinities .
- Compound Purity : Impurities >5% (e.g., dechlorinated byproducts) skew dose-response curves. Rigorous HPLC-MS validation is essential .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Core cyclization | Cyclocondensation | Formamidine, EtOH, 80°C | 65–70 | |
| Chlorination | SNAr | POCl, DMF, 110°C | 85 | |
| Benzylthio introduction | Thiolation | Benzylthiol, KCO, DMF | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
